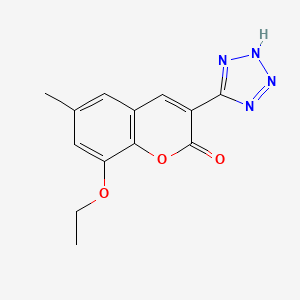
2H-1-Benzopyran-2-one, 8-ethoxy-6-methyl-3-(1H-tetrazol-5-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of an ethoxy group at the 8th position, a methyl group at the 6th position, and a tetrazolyl group at the 3rd position of the coumarin core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as ethoxybenzaldehyde, methyl acetoacetate, and sodium azide.
Formation of Coumarin Core: The initial step involves the condensation of ethoxybenzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the coumarin core.
Tetrazole Formation: The coumarin derivative is then reacted with sodium azide under acidic conditions to introduce the tetrazolyl group at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, dyes, and as a component in various industrial processes.
作用机制
The mechanism of action of 8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
6-Methylcoumarin: Lacks the ethoxy and tetrazolyl groups, resulting in different chemical and biological properties.
8-Ethoxycoumarin: Lacks the methyl and tetrazolyl groups, leading to variations in reactivity and applications.
3-(1H-Tetrazol-5-yl)coumarin: Lacks the ethoxy and methyl groups, affecting its overall activity and use.
Uniqueness: 8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the ethoxy, methyl, and tetrazolyl groups allows for diverse applications and interactions that are not observed in similar compounds.
属性
CAS 编号 |
76239-40-2 |
|---|---|
分子式 |
C13H12N4O3 |
分子量 |
272.26 g/mol |
IUPAC 名称 |
8-ethoxy-6-methyl-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C13H12N4O3/c1-3-19-10-5-7(2)4-8-6-9(12-14-16-17-15-12)13(18)20-11(8)10/h4-6H,3H2,1-2H3,(H,14,15,16,17) |
InChI 键 |
NOFHBOVBHUAKKZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=CC2=C1OC(=O)C(=C2)C3=NNN=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13803710.png)

![1H-Indole-1-carboxylic acid, 2-borono-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]ethylamino]propoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B13803722.png)
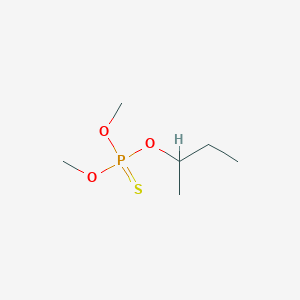
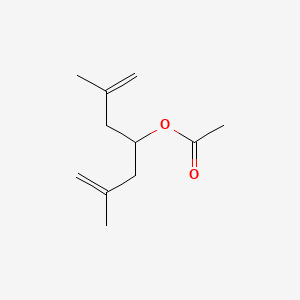
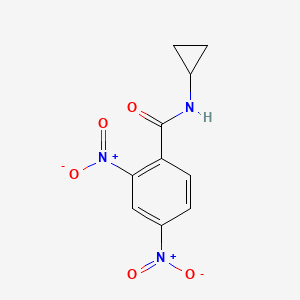
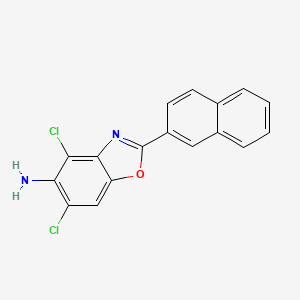
![2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one](/img/structure/B13803760.png)
![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)
![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
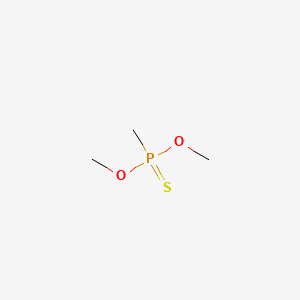
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
